molecular formula C8H8BrClO B1406145 (s)-1-(3-Bromophenyl)-2-chloroethan-1-ol CAS No. 1567985-90-3

(s)-1-(3-Bromophenyl)-2-chloroethan-1-ol

Cat. No.: B1406145
CAS No.: 1567985-90-3
M. Wt: 235.5 g/mol
InChI Key: FSNYFQPYJRBWNX-MRVPVSSYSA-N
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Description

(s)-1-(3-Bromophenyl)-2-chloroethan-1-ol is an organic compound that features a bromophenyl group and a chloroethanol moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (s)-1-(3-Bromophenyl)-2-chloroethan-1-ol typically involves the reaction of 3-bromobenzaldehyde with chloroethanol in the presence of a suitable catalyst. The reaction conditions often include a solvent such as dichloromethane and a base like sodium hydroxide to facilitate the reaction. The process may also involve temperature control to optimize the yield and purity of the product.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and efficiency. The use of advanced purification techniques such as recrystallization and chromatography is common to achieve high-purity products suitable for various applications.

Chemical Reactions Analysis

Types of Reactions

(s)-1-(3-Bromophenyl)-2-chloroethan-1-ol undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the compound into alcohols or alkanes.

    Substitution: The bromine and chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.

    Substitution: Nucleophiles like sodium methoxide (NaOCH₃) and potassium cyanide (KCN) are employed under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield 3-bromobenzaldehyde, while reduction could produce 3-bromophenylethanol.

Scientific Research Applications

(s)-1-(3-Bromophenyl)-2-chloroethan-1-ol has a wide range of applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including as a precursor for drug development.

    Industry: It is utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (s)-1-(3-Bromophenyl)-2-chloroethan-1-ol involves its interaction with specific molecular targets. The bromophenyl group can engage in π-π interactions with aromatic residues in proteins, while the chloroethanol moiety may form hydrogen bonds with polar functional groups. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    1-(3-Bromophenyl)-2-chloroethane: Lacks the hydroxyl group, making it less polar.

    1-(3-Bromophenyl)-2-hydroxyethane: Similar structure but without the chlorine atom.

    3-Bromophenylmethanol: Contains a hydroxyl group but lacks the chloroethanol moiety.

Uniqueness

(s)-1-(3-Bromophenyl)-2-chloroethan-1-ol is unique due to the presence of both bromine and chlorine atoms, which confer distinct reactivity and interaction profiles. This dual functionality allows for versatile applications in synthesis and research, distinguishing it from other similar compounds.

Properties

IUPAC Name

(1S)-1-(3-bromophenyl)-2-chloroethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8BrClO/c9-7-3-1-2-6(4-7)8(11)5-10/h1-4,8,11H,5H2/t8-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FSNYFQPYJRBWNX-MRVPVSSYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)Br)C(CCl)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC(=C1)Br)[C@@H](CCl)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8BrClO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

235.50 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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